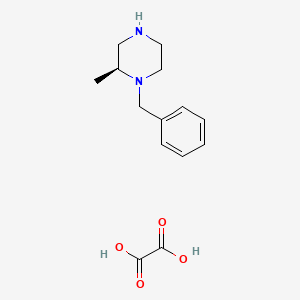
(S)-1-Benzyl-2-methylpiperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Benzyl-2-methylpiperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. The oxalate salt form of this compound enhances its stability and solubility, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-2-methylpiperazine oxalate typically involves the following steps:
Formation of (S)-1-Benzyl-2-methylpiperazine: This can be achieved through the reaction of (S)-2-methylpiperazine with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Formation of the Oxalate Salt: The free base (S)-1-Benzyl-2-methylpiperazine is then reacted with oxalic acid to form the oxalate salt. This reaction is typically performed in an aqueous or alcoholic solution, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions, ensuring proper mixing and temperature control.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
化学反応の分析
Types of Reactions
(S)-1-Benzyl-2-methylpiperazine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of (S)-1-Benzyl-2-methylpiperazine.
Reduction: Reduced derivatives with modified piperazine rings.
Substitution: Substituted benzyl derivatives with various functional groups.
科学的研究の応用
(S)-1-Benzyl-2-methylpiperazine oxalate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of other piperazine derivatives.
作用機序
The mechanism of action of (S)-1-Benzyl-2-methylpiperazine oxalate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to various receptors in the central nervous system, modulating their activity and influencing neurotransmitter release.
Inhibit Enzymes: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulate Ion Channels: The compound can affect ion channels, altering the flow of ions across cell membranes and impacting cellular signaling.
類似化合物との比較
(S)-1-Benzyl-2-methylpiperazine oxalate can be compared with other similar compounds, such as:
1-Benzylpiperazine (BZP): A stimulant with similar structural features but different pharmacological effects.
2-Methylpiperazine: A simpler piperazine derivative with fewer functional groups and different reactivity.
N-Benzylpiperazine (NBP): Another piperazine derivative with distinct biological activities.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties compared to other piperazine derivatives.
特性
分子式 |
C14H20N2O4 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
(2S)-1-benzyl-2-methylpiperazine;oxalic acid |
InChI |
InChI=1S/C12H18N2.C2H2O4/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12;3-1(4)2(5)6/h2-6,11,13H,7-10H2,1H3;(H,3,4)(H,5,6)/t11-;/m0./s1 |
InChIキー |
PVRVUFUBILRRCW-MERQFXBCSA-N |
異性体SMILES |
C[C@H]1CNCCN1CC2=CC=CC=C2.C(=O)(C(=O)O)O |
正規SMILES |
CC1CNCCN1CC2=CC=CC=C2.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13949311.png)
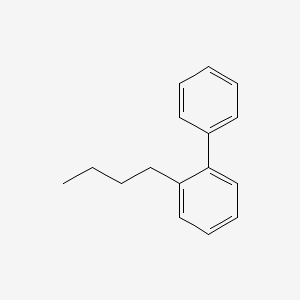
![Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]-](/img/structure/B13949323.png)
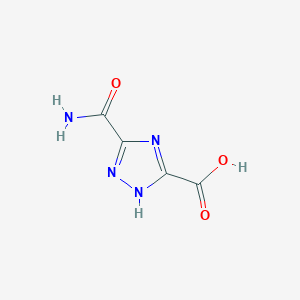
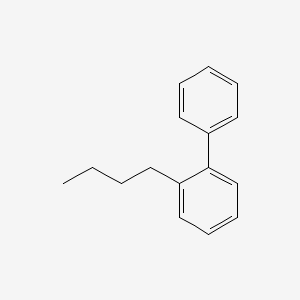
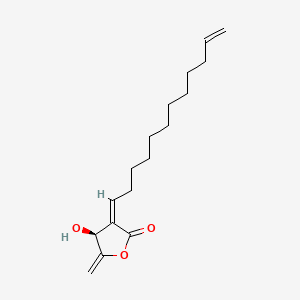

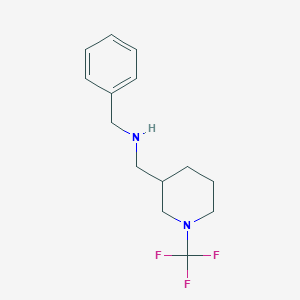
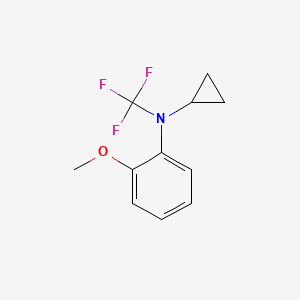
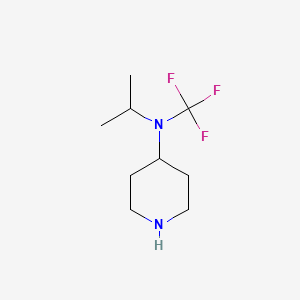
![2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949376.png)
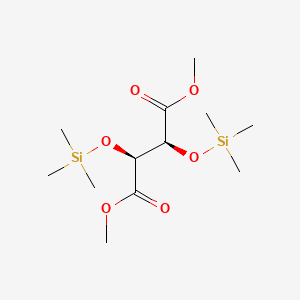
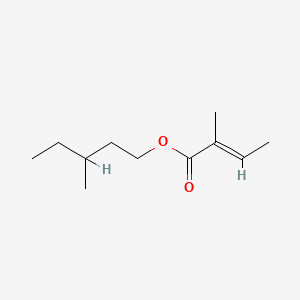
![2-Chloro-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13949389.png)
